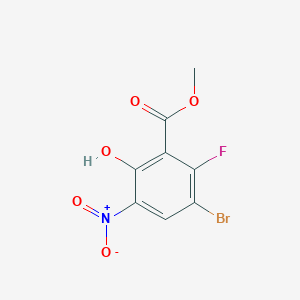

Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate

Description

Properties

Molecular Formula |

C8H5BrFNO5 |

|---|---|

Molecular Weight |

294.03 g/mol |

IUPAC Name |

methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate |

InChI |

InChI=1S/C8H5BrFNO5/c1-16-8(13)5-6(10)3(9)2-4(7(5)12)11(14)15/h2,12H,1H3 |

InChI Key |

SVVHWSJBDAXMOR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of a brominated and fluorinated aromatic compound, followed by esterification to introduce the methyl ester group. The hydroxyl group can be introduced through selective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

Substitution: Products with different substituents replacing the bromine or fluorine atoms.

Reduction: Amino derivatives of the compound.

Oxidation: Compounds with carbonyl groups replacing the hydroxyl group.

Scientific Research Applications

Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula . It is a derivative of benzoic acid and contains bromine, fluorine, hydroxyl, and nitro functional groups. Due to its unique structure and reactivity, this compound is of interest in various fields of chemistry.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It is used as an intermediate in synthesizing more complex organic molecules.

- Biology It is studied for its potential biological activity and interactions with biomolecules.

- Medicine It is investigated for potential use in drug development, particularly in designing molecules with specific pharmacological properties.

- Industry It is utilized in the production of specialty chemicals and materials with unique properties.

This compound is a compound of interest in medicinal chemistry because of its potential biological activities. The compound features a nitro group, a hydroxy group, and halogen substituents that may contribute to its biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may target enzymes related to tumor growth or inflammation.

- Antimicrobial Properties Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or function.

- Cytotoxic Effects Research suggests that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxicity and enzyme inhibition properties of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | Apoptosis induction | |

| MCF7 | 12 | Enzyme inhibition | |

| E. coli | 20 | Antibacterial activity |

These studies indicate that the compound demonstrates effective cytotoxicity against various cancer cell lines while also exhibiting antibacterial properties.

Case Studies

Case Study on Anticancer Activity A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on breast cancer cells. The results showed significant apoptosis induction at concentrations as low as 12 µM, suggesting that the compound may serve as a lead for developing new anticancer agents.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules. The nitro group, for example, can undergo reduction to form reactive intermediates that can interact with biological targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate with structurally related compounds from the evidence:

*Calculated based on molecular formula.

Key Observations:

The nitro group at position 5 (vs. 4 in ) creates stronger electron-withdrawing effects, which may reduce electrophilic substitution reactivity at adjacent positions.

Functional Group Diversity: The trifluoromethoxy group in confers higher lipophilicity and metabolic stability compared to the nitro and hydroxyl groups in the target compound . The absence of a hydroxyl group in simplifies its synthetic pathway but limits its utility in reactions requiring hydrogen-bond donors .

Broader Context of Brominated Benzoates

lists multiple 5-bromo-substituted compounds (e.g., 5-Bromo-4-fluoro-2-hydroxybenzaldehyde), but these lack the benzoate ester backbone and nitro group, limiting direct comparability . However, the prevalence of bromine in aromatic systems highlights its role in modulating electronic and steric effects across diverse applications.

Biological Activity

Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical structure:

- Molecular Formula : C8H6BrFNO5

- Molecular Weight : 292.04 g/mol

The compound features a nitro group, a hydroxy group, and halogen substituents that may contribute to its biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may target enzymes related to tumor growth or inflammation.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or function.

- Cytotoxic Effects : Research suggests that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxicity and enzyme inhibition properties of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | Apoptosis induction | |

| MCF7 | 12 | Enzyme inhibition | |

| E. coli | 20 | Antibacterial activity |

These studies indicate that the compound demonstrates effective cytotoxicity against various cancer cell lines while also exhibiting antibacterial properties.

Case Studies

-

Case Study on Anticancer Activity :

A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on breast cancer cells. The results showed significant apoptosis induction at concentrations as low as 12 µM, suggesting that the compound may serve as a lead for developing new anticancer agents . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of this compound against Escherichia coli. The study found that it inhibited bacterial growth effectively at concentrations around 20 µM, indicating potential for use in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of a benzoate scaffold. A documented procedure involves nitration and halogenation steps. For example, describes a synthesis starting from a precursor (42) using General Procedure C, yielding the target compound in 65% efficiency. Key steps include:

- Nitration : Controlled addition of nitric acid at low temperatures to avoid over-nitration.

- Halogenation : Bromination via electrophilic substitution, leveraging the directing effects of existing substituents.

- Esterification : Methylation of the carboxylic acid group using methanol under acidic conditions.

Optimization involves adjusting reaction temperature (e.g., 0–5°C for nitration), stoichiometry of halogenating agents, and monitoring via TLC or LCMS to track intermediate formation .

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer : Characterization relies on multimodal spectroscopy:

- ¹H NMR : In , the aromatic proton appears as a doublet at δ 8.44 (J = 7.0 Hz), confirming substitution patterns. The methyl ester group resonates as a singlet at δ 4.03.

- ¹⁹F NMR : A sharp singlet at δ -88.1 ppm indicates the fluorine atom’s electronic environment.

- LCMS : Retention time (tR = 1.55 min) and m/z = 294/296 [M+H]<sup>+</sup> confirm molecular weight and isotopic pattern (Br<sup>79</sup>/Br<sup>81</sup>).

Cross-validation with IR (hydroxyl stretch ~3200 cm⁻¹) and elemental analysis ensures purity .

Advanced Research Questions

Q. How can regioselectivity challenges during electrophilic substitution reactions involving this compound be addressed?

- Methodological Answer : The compound’s substituents (fluoro, nitro, hydroxyl, bromo) create competing directing effects. For example:

- Nitro (-NO2) : A meta-directing, deactivating group.

- Hydroxyl (-OH) : Ortho/para-directing but deactivated by esterification.

- Fluoro (-F) : Ortho/para-directing with moderate activation.

To control regioselectivity: - Use protective groups (e.g., acetylation of -OH) to temporarily block reactive sites.

- Employ Lewis acids (e.g., FeCl3) to modulate electrophile reactivity.

- Computational modeling (e.g., DFT) predicts electron density maps to identify preferred attack sites, as seen in analogous fluorinated benzoates .

Q. What strategies resolve contradictions in spectral data when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or LCMS fragments) may arise from:

- Impurities : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

- Tautomerism : Analyze pH-dependent NMR (DMSO-d6 vs. CDCl3) to detect enol-keto equilibria.

- Isotopic interference : Use high-resolution MS (HRMS) to distinguish [M+H]<sup>+</sup> from adducts.

For structural ambiguity, X-ray crystallography (using tools like ORTEP-3 ) provides definitive confirmation.

Q. How does the compound’s stability under varying pH and temperature conditions impact its use as a synthetic intermediate?

- Methodological Answer : Stability studies are critical due to labile groups (nitro, ester):

- pH Sensitivity : The hydroxyl group may deprotonate under basic conditions (pH > 10), altering reactivity.

- Thermal Stability : DSC/TGA analysis reveals decomposition above 150°C, necessitating low-temperature storage (0–6°C) as noted for related fluorinated benzoates .

Mitigation strategies include: - Buffered reaction media (e.g., phosphate buffer at pH 7).

- Short reaction times and inert atmospheres to prevent hydrolysis/oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.